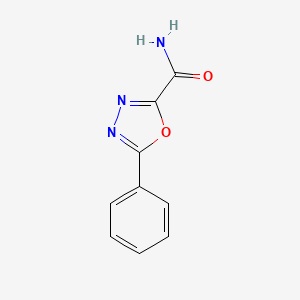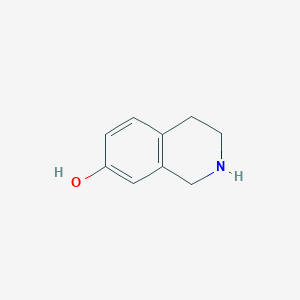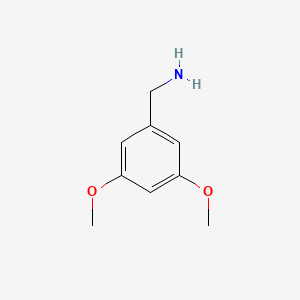
5-Phenyl-1,3,4-oxadiazole-2-carboxamide
Overview
Description
5-Phenyl-1,3,4-oxadiazole-2-carboxamide is a derivative of 1,3,4-oxadiazole . Oxadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms and one oxygen atom . They have been successfully used in the treatment of various diseases in humans and animals, and play an important role in modern agriculture .
Synthesis Analysis
New derivatives of 5-phenyl-1,3,4-oxadiazole substituted at position 2 with (bromomethyl)phenyl or bromoalkyl groups were obtained via microwave-assisted cyclodehydration of unsymmetrical N,N′ -diacylhydrazines . Then, bromine-containing oxadiazoles were substituted with diisopropyl iminodiacetate, yielding the corresponding ester derivatives, which were subsequently hydrolyzed in an aqueous methanol solution .
Molecular Structure Analysis
The crystal and molecular structure of this compound has been determined by single-crystal X-ray analysis . The C-O and C=N bond lengths in the oxadiazole ring are each almost identical within systematic errors, although different substituents are attached to the ring .
Chemical Reactions Analysis
This compound is an intermediate in the reaction between 3-amino-4-benzoylfurazan and potassium ethoxide . The cleavage of the ester group resulted in the formation of the appropriate 5-phenyl-1,3,4-oxadiazoles bearing bis(carboxymethyl)amino groups in satisfactory yields .
Physical And Chemical Properties Analysis
The empirical formula of this compound is C8H7N3O . The phenyl ring is inclined to the planar oxadiazole ring by 13.42 degrees .
Scientific Research Applications
1. Crystal and Molecular Structure Analysis
5-Phenyl-1,3,4-oxadiazole-2-carboxamide has been studied for its crystal and molecular structure. The compound was analyzed using single-crystal X-ray analysis, revealing its triclinic crystal structure. This study provides insight into the structural characteristics of the compound, which is crucial for understanding its chemical behavior and potential applications in various scientific domains (Viterbo, Calvino, & Serafino, 1980).
2. Condensing Agent for Synthesis
The compound has been utilized as a novel condensing agent, particularly in the synthesis of polymers and other organic compounds. Its reactivity and utility in forming amides, esters, and ureas under mild conditions make it a valuable agent in chemical synthesis. This application is significant for the production of high-molecular-weight polymers like polyamides and polyureas (Saegusa, Watanabe, & Nakamura, 1989).
3. Antimicrobial Agent Synthesis
This compound derivatives have been synthesized and evaluated for their antimicrobial properties. These derivatives showed moderate to good activities against various bacterial and fungal strains, highlighting their potential in developing new antimicrobial agents (Jadhav, Raundal, Patil, & Bobade, 2017).
4. Luminescence in Organic Light-Emitting Diodes (OLEDs)
The derivatives of 5-Phenyl-1,3,4-oxadiazole, such as 2-Methyl-5-(penta(9-carbazolyl)phenyl)-1,3,4-oxadiazole, have been studied for their delayed luminescence properties. These compounds exhibit blue-shifted fluorescence and are used in OLEDs, offering high external quantum efficiency and reduced efficiency rolloff at high current densities (Cooper et al., 2022).
5. Anti-inflammatory and Anticancer Properties
Some derivatives of 5-Phenyl-1,3,4-oxadiazole have been explored for their potential anti-inflammatory and anticancer properties. These compounds have shown effectiveness in inhibiting inflammatory marker enzymes and exhibiting significant membrane stabilizing activity, indicating potential therapeutic applications in treating inflammation and cancer (Puttaswamy et al., 2018).
6. Pyrolysis and Molecular Rearrangement Studies
The pyrolysis of certain derivatives of 5-Phenyl-1,3,4-oxadiazole has been studied, revealing the formation of various organic compounds through a free radical mechanism. This research contributes to the understanding of the thermal behavior and stability of these compounds, which is essential for their application in various chemical processes (Atalla, Bakhite, Hussein, & El-Deans, 1996).
Mechanism of Action
Target of Action
Similar compounds, such as 1,3,4-oxadiazole derivatives, have been shown to target various enzymes and proteins that contribute to cell proliferation .
Mode of Action
It’s worth noting that related 1,3,4-oxadiazole derivatives have been shown to interact with their targets, leading to disruption of growth and pathogenicity of bacteria by interfering with pathways associated with bacterial virulence .
Biochemical Pathways
5-Phenyl-1,3,4-oxadiazole-2-carboxamide may affect several biochemical pathways. Similar compounds have been found to interfere with pathways associated with bacterial virulence, including the two-component regulation system, flagellar assembly, bacterial secretion system, quorum sensing, ABC transporters, and bacterial chemotaxis .
Result of Action
Related compounds have been shown to disrupt the growth and pathogenicity of bacteria .
Safety and Hazards
Future Directions
Oxadiazoles have shown potential for a wide range of applications, including as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications . They have also established themselves as potential high-energy core, and their derivatives have shown favorable oxygen balance and positive heat of formations . Future studies may focus on improving the anticancer profile and reducing the toxicological risks .
Biochemical Analysis
Biochemical Properties
5-Phenyl-1,3,4-oxadiazole-2-carboxamide plays a crucial role in several biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to exhibit antibacterial and antifungal properties by inhibiting the activity of specific enzymes involved in the biosynthesis of bacterial cell walls and fungal cell membranes . Additionally, this compound can bind to proteins involved in oxidative stress responses, thereby modulating their activity and protecting cells from oxidative damage .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit the proliferation of cancer cells by interfering with cell cycle progression and inducing apoptosis . Furthermore, this compound affects cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in energy production and utilization .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity and function. For instance, this compound has been shown to inhibit the activity of topoisomerase II, an enzyme crucial for DNA replication and repair, thereby preventing the proliferation of cancer cells . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under various conditions, retaining its biological activity over extended periods . Prolonged exposure to certain environmental factors, such as light and heat, can lead to its degradation and a subsequent decrease in efficacy . In vitro and in vivo studies have demonstrated that the effects of this compound on cellular function can persist for several days, depending on the concentration and duration of exposure .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exhibit therapeutic effects, such as anti-inflammatory and analgesic properties, without causing significant toxicity . At higher doses, this compound can induce adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent, highlighting the importance of optimizing dosage for therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of active metabolites that contribute to its biological activity . Additionally, this compound can influence metabolic flux by modulating the activity of key enzymes involved in glycolysis, the tricarboxylic acid cycle, and oxidative phosphorylation . These interactions can result in changes in metabolite levels and overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, facilitating its accumulation in target tissues . Additionally, this compound can bind to serum albumin and other plasma proteins, influencing its distribution and bioavailability . The localization and accumulation of this compound in specific tissues can enhance its therapeutic efficacy and reduce off-target effects .
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, and endoplasmic reticulum, through the presence of targeting signals and post-translational modifications . For example, this compound can accumulate in the nucleus, where it interacts with DNA and transcription factors to modulate gene expression . Additionally, its localization in mitochondria can influence mitochondrial function and energy production .
properties
IUPAC Name |
5-phenyl-1,3,4-oxadiazole-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O2/c10-7(13)9-12-11-8(14-9)6-4-2-1-3-5-6/h1-5H,(H2,10,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPYDLJVHFJXBAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
68496-74-2 | |
| Record name | 5-phenyl-1,3,4-oxadiazole-2-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![Ethyl 2-amino-5-[(2,4-dimethylphenyl)carbamoyl]-4-methylthiophene-3-carboxylate](/img/structure/B1297386.png)


![1,4,5,6-Tetrahydro-1,2-diaza-benzo[e]azulene](/img/structure/B1297400.png)



